molecular formula C24H23N3O4 B11547882 2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)

2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)

Cat. No.: B11547882
M. Wt: 417.5 g/mol
InChI Key: PMVWAWCLNBLUPI-CVKSISIWSA-N
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Description

2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a methoxy group, a hydrazone linkage, and a benzoate ester

Preparation Methods

The synthesis of 2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of an aldehyde or ketone with hydrazine or a substituted hydrazine to form the hydrazone.

    Esterification: The hydrazone intermediate is then reacted with a benzoic acid derivative to form the final ester product.

Chemical Reactions Analysis

2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can lead to various biological effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of 2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate, which make it a valuable compound for various scientific applications.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H23N3O4/c1-17-8-11-20(12-9-17)25-16-23(28)27-26-15-18-10-13-21(22(14-18)30-2)31-24(29)19-6-4-3-5-7-19/h3-15,25H,16H2,1-2H3,(H,27,28)/b26-15+

InChI Key

PMVWAWCLNBLUPI-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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